molecular formula C10H14BrNO B160399 2-Bromo-5-methoxy-N,N-dimethylbenzylamine CAS No. 10126-37-1

2-Bromo-5-methoxy-N,N-dimethylbenzylamine

Cat. No. B160399
CAS RN: 10126-37-1
M. Wt: 244.13 g/mol
InChI Key: KMYPJJLCQWNEKN-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO . It has an average mass of 244.128 Da and a monoisotopic mass of 243.025864 Da . The IUPAC name for this compound is N-(2-bromo-5-methoxybenzyl)-N,N-dimethylamine .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is 1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.13 . It is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Metabolism in Biological Systems

The metabolism of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine and related compounds has been studied in various biological systems. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified multiple metabolites, suggesting complex metabolic pathways involving deamination and acetylation (Kanamori et al., 2002).

Application in Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the potential use of related compounds in photodynamic therapy for cancer treatment. They synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its utility as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Analytical and Forensic Chemistry

In forensic chemistry, the analysis of related compounds has been crucial for understanding their properties and effects. Abiedalla et al. (2021) conducted GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, providing insights into their chemical structure and potential psychoactive properties (Abiedalla, Almalki, Deruiter, & Clark, 2021).

Synthesis of Heterocyclic Compounds

Kametani et al. (1971) explored the synthesis of heterocyclic compounds, including a study on the photolytic intramolecular cyclization of related bromo-benzylamines. This research contributes to the broader field of organic synthesis and the development of novel pharmaceuticals (Kametani, Kohno, Shibuya, & Fukumoto, 1971).

Serotonin Receptor Affinity

Rangisetty et al. (2001) investigated phenylethylamines similar to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, discovering that certain derivatives unexpectedly showed high-affinity antagonist characteristics towards 5-HT(2A) serotonin receptors. This finding is significant in the context of neuropsychopharmacology and drug design (Rangisetty, Dukat, Dowd, Herrick-Davis, Dupre, Gadepalli, Teitler, Kelley, Sharif, & Glennon, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYPJJLCQWNEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397344
Record name 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-N,N-dimethylbenzylamine

CAS RN

10126-37-1
Record name 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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